molecular formula C19H19FN6O2 B2829771 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904310-53-7

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2829771
CAS No.: 1904310-53-7
M. Wt: 382.399
InChI Key: DZINUFVITKLRFV-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring three key components:

  • 1H-1,2,3-triazole-4-carboxamide core: This heterocyclic ring system is known for hydrogen-bonding interactions, often critical in receptor binding and kinase inhibition .
  • 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and influences pharmacokinetic properties, a common strategy in drug design .

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., triazole-carboxamide derivatives) have demonstrated activity in receptor binding assays, such as calcium mobilization in CHO-k1 cells . Synthesis likely involves multi-step routes, including ester hydrolysis and coupling reactions, as seen in related compounds (e.g., 29b in ).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11-18(22-24-26(11)15-6-3-13(20)4-7-15)19(28)21-14-5-8-16-12(9-14)10-17(27)25(2)23-16/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINUFVITKLRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCC4=NN(C(=O)C=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Triazole vs. However, pyrazolone-based AMG 458 achieved nanomolar inhibition of c-Met, suggesting core flexibility in drug design .
  • Hexahydrocinnolin vs. Bicyclic Moieties: Unlike AMG 458’s quinoline or 29b’s cyclohexane, the hexahydrocinnolin in the target compound introduces a unique steric profile that could influence binding pocket interactions.
  • Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across multiple analogs (e.g., ), underscoring its role in enhancing lipophilicity and metabolic stability.

Receptor Binding and Selectivity

  • Compounds with fluorophenyl-triazole-carboxamide motifs (e.g., 29b) showed agonist activity at neurotensin receptors (EC50 = 0.8 µM for NTS1) .
  • In contrast, AMG 458’s pyrazolone core enabled selective c-Met inhibition (IC50 = 4 nM) over VEGFR2, avoiding off-target effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the 1,2,3-triazole core. Key steps include:

Cyclocondensation : Reacting 4-fluoroaniline with an appropriate azide precursor (e.g., sodium azide) to form the triazole ring .

Functionalization : Introducing the methyl group at position 5 via alkylation or substitution reactions.

Cinnolinone coupling : Attaching the hexahydrocinnolinone moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) to the triazole-carboxamide intermediate .
Critical Parameters :

  • Reaction temperature (60–80°C for cyclocondensation).
  • Catalyst selection (e.g., Cu(I) for "click chemistry" triazole formation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Standard analytical techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and cinnolinone carbonyl (δ ~170–175 ppm) signals .

HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z ≈ 425.3 g/mol).

Q. What preliminary biological assays are recommended to screen for activity?

Methodological Answer: Initial screening focuses on:

Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Solubility and Stability :

  • Lipophilicity : LogP via shake-flask method (expected LogP ~2.5–3.5 due to fluorophenyl and cinnolinone groups) .
  • Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: SAR studies require:

Derivatization : Synthesize analogs with variations in:

  • Fluorophenyl substituents (e.g., Cl, OMe at para/meta positions).
  • Cinnolinone ring saturation (e.g., fully aromatic vs. hexahydro).

Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.

Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
Key Finding : Fluorine at the phenyl ring enhances metabolic stability but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

Assay Standardization :

  • Use identical cell lines/passage numbers.
  • Normalize to a reference inhibitor (e.g., staurosporine for kinases).

Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

Mechanistic Follow-Up : Perform target engagement assays (e.g., CETSA) to confirm direct binding .
Case Study : Conflicting cytotoxicity data may arise from differences in cell permeability; address via logD optimization or prodrug strategies .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use tools like SwissADME to forecast:

  • Bioavailability : Rule of Five compliance (e.g., molecular weight <500).
  • CYP450 Inhibition : Risk of drug-drug interactions.

MD Simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) based on logP and polar surface area .

QSAR Modeling : Relate structural features (e.g., cinnolinone ring planarity) to clearance rates .

Q. What experimental designs validate target specificity and off-target effects?

Methodological Answer:

Kinome-Wide Profiling : Use panels (e.g., DiscoverX KinomeScan) to assess selectivity across 400+ kinases .

CRISPR Knockout Models : Validate target dependency by comparing IC₅₀ in wild-type vs. gene-edited cells.

Proteomics : Perform LC-MS/MS after compound treatment to identify off-target protein interactions .

Q. How are synthetic byproducts or impurities characterized and mitigated?

Methodological Answer:

HPLC-PDA/MS : Detect impurities at RRT 0.8–1.2 relative to the main peak.

Reaction Optimization : Adjust stoichiometry (e.g., azide:alkyne ratio) to minimize triazole regioisomers .

Crystallization : Use solvent mixtures (e.g., EtOH/H₂O) to isolate the pure compound via recrystallization .

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